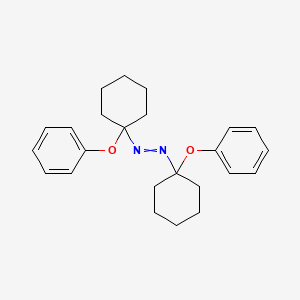
2-Methyldeca-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldeca-1,3-diene is an organic compound characterized by the presence of two double bonds separated by a single bond, making it a conjugated diene. This structure imparts unique reactivity and stability to the molecule, which is of significant interest in organic chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldeca-1,3-diene can be achieved through several methods. One common approach involves the coupling of silylated alkynes followed by halogenation. This method is known for its stereoselectivity and high yields . Another method includes the use of Wittig olefination, enyne metathesis, Claisen rearrangements, and alkyne isomerization
Industrial Production Methods
Industrial production of this compound often relies on large-scale catalytic processes. These processes may involve the use of transition metal catalysts to facilitate the coupling reactions and ensure high efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyldeca-1,3-diene undergoes several types of chemical reactions, including:
Electrophilic Addition: This compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides (e.g., HBr). .
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Polymerization: This compound can undergo polymerization reactions to form various polymers, which are useful in the production of synthetic rubbers and other materials.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen halides (e.g., HBr), oxidizing agents (e.g., peroxides), and reducing agents (e.g., hydrogen gas with a metal catalyst). The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-2-methyldecane or 4-bromo-2-methyldecane, depending on whether the reaction follows a 1,2- or 1,4-addition pathway .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyldeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can then undergo further reactions to yield the final product . The stability of the intermediate and the reaction pathway are influenced by the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-1,3-diene: Another conjugated diene with two double bonds separated by a single bond.
2,5-Heptadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness
2-Methyldeca-1,3-diene is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and stability compared to other dienes. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
66717-29-1 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
2-methyldeca-1,3-diene |
InChI |
InChI=1S/C11H20/c1-4-5-6-7-8-9-10-11(2)3/h9-10H,2,4-8H2,1,3H3 |
Clé InChI |
JFUXJKDNCAORTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
